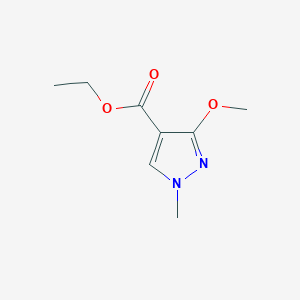

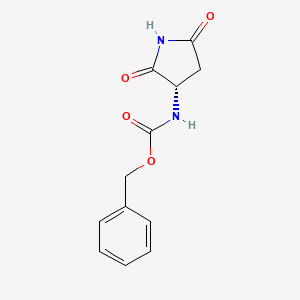

3-甲氧基-1-甲基-1H-吡唑-4-羧酸乙酯

描述

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

科学研究应用

合成和化学反应

- 合成技术:3-(4-甲氧基苯基)-1H-吡唑-5-羧酸乙酯(与 3-甲氧基-1-甲基-1H-吡唑-4-羧酸乙酯密切相关的化合物)已使用一锅反应方法合成。该方法涉及甲基化、氯化和水解步骤以产生吡唑羧酸 (岳等人,2010 年)。

- 区域选择性合成:已经报道了与本化合物在结构上相关的 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯的高效且高度区域选择性合成。该方法突出了对吡唑环进行选择性化学修饰的潜力 (马查多等人,2011 年)。

化学性质和应用

- 化学反应:对可以被视为起始材料或相关化合物的 β-甲氧基巴豆酸乙酯的研究表明了其与羰基化合物的反应性,从而形成各种吡唑衍生物。这些衍生物在新型有机化合物的合成中具有潜在应用 (Mowafak Y. Shandala 等人,1984 年)。

- 结构研究:对另一种相关化合物 3-丁基-1-苯基-1H-吡唑-5-羧酸乙酯的研究提供了对吡唑衍生物结构特征的见解,这可能与了解 3-甲氧基-1-甲基-1H-吡唑-4-羧酸乙酯的性质有关 (Ashton 和 Doss,1993 年)。

生物学研究中的潜在应用

- 抗菌活性:一些吡唑衍生物已显示出显着的抗菌活性。对结构上与本化合物相似的吡唑-4-基和 2H-色烯基取代苯胺的研究揭示了作为抗菌剂的潜在应用 (Venkateswarlu Banoji 等人,2022 年)。

未来方向

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it’s likely that future research will continue to explore the potential applications of pyrazole derivatives in various fields.

属性

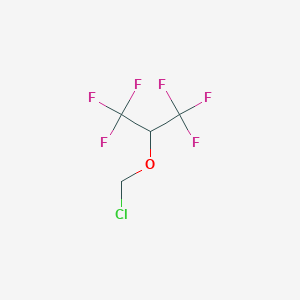

IUPAC Name |

ethyl 3-methoxy-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-10(2)9-7(6)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXSLIOBXEMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461196 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate | |

CAS RN |

103626-04-6 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)